Azetidine-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

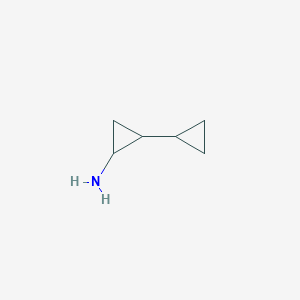

El ácido azetidina-1-carboxílico es un compuesto heterocíclico de cuatro miembros que contiene nitrógeno. Es un análogo de la prolina y es conocido por su significativa tensión cíclica, que le confiere propiedades de reactividad y estabilidad únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido azetidina-1-carboxílico se puede sintetizar mediante varios métodos. . Este método es eficiente para la síntesis de azetidinas funcionalizadas. Otro método implica la reducción de β-lactamas o la apertura del anillo de azabiciclobutanos altamente tensos .

Métodos de producción industrial: La producción industrial de ácido azetidina-1-carboxílico generalmente implica el uso de materiales de partida fácilmente disponibles y procesos catalíticos eficientes. Por ejemplo, se han empleado reacciones multicomponentes catalizadas por cobre de alquinos terminales, azidas de sulfonilo y carbodiimidas para producir azetidinas funcionalizadas en condiciones suaves .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido azetidina-1-carboxílico experimenta varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. La tensión cíclica en las azetidinas las hace altamente reactivas y adecuadas para reacciones de apertura y expansión del anillo .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones del ácido azetidina-1-carboxílico incluyen ácidos y bases fuertes, agentes oxidantes y agentes reductores. Por ejemplo, la reducción de β-lactamas a azetidinas se puede lograr utilizando hidruro de litio y aluminio (LAH) en éter dietílico .

Productos principales: Los productos principales formados a partir de las reacciones del ácido azetidina-1-carboxílico dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la reducción de β-lactamas generalmente produce azetidinas, mientras que las reacciones de oxidación pueden producir varios derivados funcionalizados .

Aplicaciones Científicas De Investigación

El ácido azetidina-1-carboxílico tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos complejos. En biología, sirve como análogo de la prolina y se utiliza para estudiar el plegamiento y la estabilidad de las proteínas. En medicina, los derivados del ácido azetidina-1-carboxílico han mostrado potencial como agentes terapéuticos, incluidos los fármacos antihipertensivos y anticoagulantes . Además, se utiliza en el desarrollo de nuevos materiales y polímeros .

Mecanismo De Acción

El mecanismo de acción del ácido azetidina-1-carboxílico implica su incorporación a las proteínas en lugar de la prolina, lo que lleva a la formación de proteínas mal plegadas. Esta incorporación errónea activa la respuesta de proteínas desplegadas y la posterior degradación de proteínas . La tensión cíclica única del compuesto y su estructura que contiene nitrógeno contribuyen a su reactividad y efectos biológicos.

Comparación Con Compuestos Similares

El ácido azetidina-1-carboxílico es similar a otros heterociclos de cuatro miembros que contienen nitrógeno, como las aziridinas y las pirrolidinas. es único debido a su tensión cíclica intermedia, que proporciona un equilibrio entre reactividad y estabilidad . Otros compuestos similares incluyen el ácido azetidina-2-carboxílico, la pirrolidina y la piperidina

Propiedades

Fórmula molecular |

C4H7NO2 |

|---|---|

Peso molecular |

101.10 g/mol |

Nombre IUPAC |

azetidine-1-carboxylic acid |

InChI |

InChI=1S/C4H7NO2/c6-4(7)5-2-1-3-5/h1-3H2,(H,6,7) |

Clave InChI |

KVVMXWRFYAGASO-UHFFFAOYSA-N |

SMILES canónico |

C1CN(C1)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxy-2,3-dihydrobenzo[d]oxazole](/img/structure/B11924116.png)

![5H-pyrano[3,4-b]pyridin-6(8H)-one](/img/structure/B11924129.png)

![6-Azaspiro[2.5]octan-1-amine](/img/structure/B11924130.png)

![5-[(dimethylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B11924145.png)